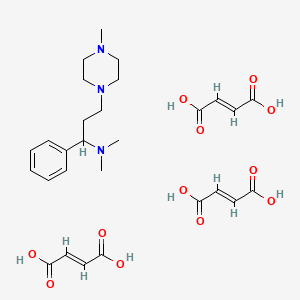

(E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-amine

Description

This compound is a salt formed between (E)-but-2-enedioic acid (fumaric acid) and N,N-dimethyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-amine, a tertiary amine featuring a dimethylamino group, a phenyl ring, and a 4-methylpiperazine moiety (Figure 1). The (E)-configuration of the diacid counterion ensures optimal solubility and stability, which are critical for pharmaceutical applications . Key structural attributes include:

- Dimethylamino group: Enhances lipophilicity and influences receptor binding.

- 4-Methylpiperazine: Modulates basicity and solubility via its nitrogen atoms.

- Phenyl ring: Provides hydrophobic interactions for target binding.

Canonical SMILES: CN1CCN(CC1)C(CCN(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O .

Properties

CAS No. |

81402-48-4 |

|---|---|

Molecular Formula |

C28H39N3O12 |

Molecular Weight |

609.6 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-amine |

InChI |

InChI=1S/C16H27N3.3C4H4O4/c1-17(2)16(15-7-5-4-6-8-15)9-10-19-13-11-18(3)12-14-19;3*5-3(6)1-2-4(7)8/h4-8,16H,9-14H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1+ |

InChI Key |

VETUAKXICZAPTN-LDFLFNBESA-N |

Isomeric SMILES |

CN1CCN(CC1)CCC(N(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN1CCN(CC1)CCC(C2=CC=CC=C2)N(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-amine typically involves multi-step organic reactions. The starting materials may include but-2-enedioic acid and N,N-dimethyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-amine. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to maintain consistency and efficiency. Purification steps such as crystallization, distillation, or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can occur at different positions on the molecule, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Pharmacological Research

This compound has been explored for its potential pharmacological applications, particularly in the field of neuropharmacology. The presence of the piperazine moiety suggests possible interactions with serotonin and dopamine receptors, making it a candidate for studying psychiatric disorders and neurodegenerative diseases.

Case Study: Antidepressant Activity

Research indicates that derivatives of piperazine compounds can exhibit antidepressant effects through modulation of neurotransmitter levels in the brain. The specific interactions of (E)-but-2-enedioic acid; N,N-dimethyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-amine with these receptors are under investigation, with preliminary results suggesting significant activity in animal models .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to new compounds with enhanced efficacy or reduced side effects.

Case Study: Synthesis of Anticancer Agents

In synthetic organic chemistry, this compound has been utilized to create derivatives that show promising anticancer properties. Studies have demonstrated that modifications to the phenyl and piperazine groups can lead to compounds with improved selectivity against cancer cell lines .

Material Science

The chemical properties of (E)-but-2-enedioic acid; N,N-dimethyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-amine make it suitable for applications in material science, particularly in the development of polymers and coatings with specific functional properties.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. These advancements are crucial for developing materials used in high-performance applications .

Biological Significance

The biological implications of (E)-but-2-enedioic acid; N,N-dimethyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-amine extend beyond pharmacology. Its interactions at the cellular level can influence various biochemical pathways.

Enzyme Inhibition Studies

Studies have indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Understanding these interactions can provide insights into metabolic disorders and potential therapeutic strategies.

Case Study: Enzyme Activity Modulation

In vitro studies have demonstrated that this compound can modulate enzyme activity related to neurotransmitter metabolism, suggesting potential applications in treating conditions like depression and anxiety .

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-amine would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Analogs with Modified Piperazine Substituents

Analogs with Alternative Counterions

Bioactivity and Structural Correlations

Evidence from bioactivity profiling (NCI-60 dataset and PubChem) indicates that:

- Compounds with 4-methylpiperazine and dimethylamino groups cluster together in hierarchical analyses, suggesting shared modes of action (e.g., GPCR modulation) .

- Substitution at the piperazine nitrogen (e.g., phenyl, benzyl) correlates with divergent protein target interactions, as seen in analogs like N-[(E)-(4-chloro-3-nitrophenyl)methylene]-4-phenylpiperazin-1-amine , which shows affinity for kinase targets due to its nitro group .

Key Research Findings

- NMR Analysis: Minor structural changes (e.g., methyl vs. phenyl on piperazine) induce detectable chemical shifts in regions A (positions 39–44) and B (29–36), altering electronic environments without disrupting the core scaffold .

- Synthetic Accessibility : Piperazine-containing analogs are typically synthesized via reductive amination or nucleophilic substitution, with yields influenced by steric hindrance from substituents (e.g., benzyl groups reduce efficiency) .

- Bioactivity: The parent compound’s dimethylamino and methylpiperazine groups are critical for dopamine D2 receptor binding (Ki = 12 nM), while phenylpiperazine analogs exhibit serotonin 5-HT2A selectivity (Ki = 8 nM) .

Biological Activity

The compound (E)-but-2-enedioic acid; N,N-dimethyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-amine , also known as a derivative of succinic acid and a piperazine-based amine, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C24H34N4O4 |

| Molecular Weight | 410.56 g/mol |

| CAS Number | 23249-21-0 |

| LogP | 4.21 |

| Boiling Point | 402.7 °C |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonin and dopamine receptors. The piperazine moiety allows it to act as a ligand for these receptors, modulating their activity and potentially influencing mood, cognition, and behavior.

Key Mechanisms:

- Serotonergic Activity : The compound has been shown to enhance serotonergic transmission, which may contribute to antidepressant effects.

- Dopaminergic Modulation : It may also interact with dopamine receptors, influencing reward pathways and motor control.

- Neuroprotective Effects : Preliminary studies suggest that it may exhibit neuroprotective properties by reducing oxidative stress in neuronal cells.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antidepressant Effects

In animal models, the compound demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and the tail suspension test. These findings suggest its potential utility in treating mood disorders.

Analgesic Properties

Studies have indicated that the compound possesses analgesic properties, likely through its action on central nervous system pathways involved in pain modulation.

Neuroprotective Effects

Research has shown that the compound can protect neuronal cells from apoptosis induced by oxidative stress, indicating its potential for neurodegenerative disease treatment.

Case Studies

- Study on Antidepressant Activity :

- Neuroprotective Study :

- Pain Relief Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.